3-Amino-5-(2-methylphenyl)-1H-pyrazole

Description

Structure

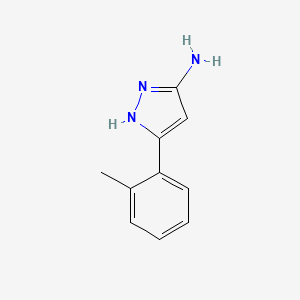

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQCUZKXAXOTEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973452 |

Source

|

| Record name | 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57860-42-1 |

Source

|

| Record name | 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-(2-methylphenyl)-1H-pyrazole

Foreword

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 3-Amino-5-(2-methylphenyl)-1H-pyrazole, a heterocyclic amine with potential applications in pharmaceutical and agricultural sciences[1]. In the absence of extensive experimental data in publicly accessible literature, this document combines computational predictions with established, robust experimental protocols to offer a thorough physicochemical profile. This approach is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Molecular and Structural Data

This compound is a substituted pyrazole, a class of heterocyclic compounds known for their diverse biological activities. The presence of an amino group and a substituted phenyl ring suggests its potential as a versatile scaffold in medicinal chemistry.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 902835-99-8[2] |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Canonical SMILES | Cc1ccccc1c1cc(N)nn1 |

| 2D Structure | ![Image of the 2D structure of this compound] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using well-regarded computational models such as those available in ACD/Labs Percepta, MarvinSketch, and SwissADME[3][4][5][6][7][8]. These predictions serve as valuable estimates for guiding experimental design.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point (°C) | 130-160 | Estimation based on related structures |

| Boiling Point (°C) | ~350-400 at 760 mmHg | ACD/Labs Percepta[3][4][9] |

| Aqueous Solubility (logS) | -2.5 to -3.5 | SwissADME, MarvinSketch[1][6][7] |

| pKa (Most Basic) | 4.5 - 5.5 (amino group) | ACD/Labs Percepta, MarvinSketch[3][4][9] |

| pKa (Most Acidic) | 13.0 - 14.0 (pyrazole NH) | ACD/Labs Percepta, MarvinSketch[3][4][9] |

| logP | 1.8 - 2.5 | SwissADME, ACD/Labs Percepta[3][7][8] |

Disclaimer: The values presented in this table are in silico predictions and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad and depressed range suggests the presence of impurities. The capillary method using a digital melting point apparatus is a standard and reliable technique[10].

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube[11][12].

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C/min[12].

-

For an accurate measurement, set the starting temperature to at least 20 °C below the approximate melting point.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the apparatus.

-

Set the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (T₂)[11].

-

The melting range is reported as T₁ - T₂.

-

Perform the determination in triplicate to ensure reproducibility.

-

Aqueous Solubility Determination (HPLC Method)

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC), is considered the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A roller mixer or shaker bath is recommended.

-

-

Sample Processing:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved solid. The filter material should be tested for non-binding of the analyte.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into an HPLC system with a suitable column (e.g., C18) and detecting the analyte at its UV λmax.

-

Inject the filtered sample from step 2 into the HPLC system under the same conditions.

-

Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve[13][14].

-

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for pKa determination[15][16][17]. For this compound, we expect to determine the pKa of the basic amino group and the acidic pyrazole N-H.

Protocol:

-

Apparatus and Reagent Preparation:

-

Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10)[15][18].

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of the compound at a known concentration (e.g., 1 mM) in purified water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[15].

-

-

Titration Procedure:

-

To determine the pKa of the basic amino group, titrate the sample solution with the standardized HCl solution.

-

To determine the pKa of the acidic pyrazole N-H, titrate the sample solution with the standardized NaOH solution.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Perform the titration in triplicate for accuracy.

-

LogP Determination (Shake-Flask Method)

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for logP determination[19][20][21][22].

Protocol:

-

Phase Preparation:

-

Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the aqueous phase.

-

Add a known volume of the pre-saturated n-octanol. The volume ratio of the two phases should be adjusted based on the expected logP.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached[23].

-

-

Phase Separation and Quantification:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully remove an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P: LogP = log10([Compound]octanol / [Compound]aqueous).

-

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, a singlet for the pyrazole C4-H, broad signals for the amino (NH₂) and pyrazole (NH) protons, and a singlet for the methyl (CH₃) group. The chemical shifts of the aromatic protons will be influenced by their position relative to the methyl group and the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms. The chemical shifts will be characteristic of the aromatic, pyrazole, and methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group (NH₂), and a broader band for the pyrazole N-H stretch[24][25].

-

C=C and C=N Stretching: Aromatic and pyrazole ring stretching vibrations in the 1400-1650 cm⁻¹ region[24].

-

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern of pyrazoles is complex but often involves the loss of HCN and N₂ from the heterocyclic ring[26][27]. The presence of the 2-methylphenyl substituent will lead to characteristic fragmentation pathways, including the formation of a tropylium ion or related structures.

Stability and Storage

As with many amino-substituted heterocyclic compounds, this compound may be sensitive to light, air, and strong oxidizing agents. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. By integrating computational predictions with detailed, validated experimental protocols, this document serves as a valuable resource for scientists and researchers. The provided methodologies for determining melting point, solubility, pKa, and logP are robust and widely accepted in the field, ensuring that researchers can generate reliable data to advance their work in drug discovery and other areas of chemical science.

References

- 1. Solubility prediction [scfbio-iitd.res.in]

- 2. sciforum.net [sciforum.net]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 9. m.youtube.com [m.youtube.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 24. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. BiblioBoard [openresearchlibrary.org]

Spectroscopic Characterization of 3-Amino-5-(2-methylphenyl)-1H-pyrazole: A Technical Guide

Introduction

3-Amino-5-(2-methylphenyl)-1H-pyrazole, a substituted aminopyrazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore in numerous biologically active molecules. A precise and comprehensive understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR) and ensuring the quality and integrity of synthesized compounds. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering researchers a robust framework for the characterization of this and related molecules. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes expected data based on extensive analysis of similar compounds.

Molecular Structure and Tautomerism

A critical consideration for aminopyrazoles is the phenomenon of annular tautomerism, where the proton on the pyrazole nitrogen can reside on either nitrogen atom, leading to two tautomeric forms. This dynamic equilibrium can influence the observed spectroscopic data, particularly in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the pyrazole ring proton, the aromatic protons of the 2-methylphenyl group, the methyl protons, and the amine and pyrazole NH protons. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyrazole C4-H | 5.8 - 6.2 | Singlet (s) | - | The chemical shift is in the typical range for a proton on a pyrazole ring. |

| Aromatic H (o, m, p) | 7.0 - 7.5 | Multiplet (m) | - | The protons of the 2-methylphenyl group will appear as a complex multiplet. |

| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - | The broadness is due to quadrupole effects of the nitrogen and potential proton exchange. |

| Pyrazole NH | 11.0 - 13.0 | Broad Singlet (br s) | - | The chemical shift is highly dependent on solvent and concentration; may exchange with D₂O. |

| CH₃ | 2.2 - 2.5 | Singlet (s) | - | The methyl group protons are deshielded by the adjacent aromatic ring. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. In aprotic solvents like DMSO-d₆, the NH protons are more likely to be observed, whereas in protic solvents like D₂O or CD₃OD, they will exchange with deuterium and become invisible in the spectrum. Low-temperature NMR can sometimes resolve tautomers by slowing the rate of proton exchange.[1]

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the pyrazole and aromatic carbons are particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrazole C3 | 150 - 155 | Attached to the amino group, resulting in a downfield shift. |

| Pyrazole C4 | 95 - 105 | The upfield shift is characteristic of a CH carbon in a pyrazole ring. |

| Pyrazole C5 | 140 - 145 | Attached to the aromatic ring, causing a downfield shift. |

| Aromatic C (quaternary) | 130 - 140 | Includes the carbon attached to the pyrazole and the carbon bearing the methyl group. |

| Aromatic C (CH) | 125 - 135 | Multiple signals are expected for the aromatic CH carbons. |

| CH₃ | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Trustworthiness through Self-Validation: 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming assignments. An HSQC spectrum would correlate the pyrazole C4-H proton signal with the C4 carbon signal. An HMBC spectrum would show correlations between the pyrazole C4-H and the C3 and C5 carbons, as well as correlations from the methyl protons to the aromatic carbons, thus validating the proposed structure.[1]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: Use a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): Acquire HSQC and HMBC spectra to confirm assignments.

Diagram 1: General Workflow for NMR Analysis

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (amine) | 3300 - 3500 | Medium-Strong | Often appears as a doublet for a primary amine. |

| N-H stretch (pyrazole) | 3100 - 3300 | Medium, Broad | The broadness is due to hydrogen bonding. |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds.[2] |

| Aliphatic C-H stretch | 2850 - 3000 | Medium-Weak | From the methyl group. |

| C=N stretch (pyrazole) | 1600 - 1650 | Medium-Strong | Characteristic of the pyrazole ring.[2] |

| C=C stretch (aromatic) | 1450 - 1600 | Medium | Multiple bands are expected. |

| N-H bend (amine) | 1550 - 1650 | Medium | May overlap with C=N and C=C stretches. |

| C-N stretch | 1200 - 1350 | Medium |

Authoritative Grounding: The vibrational modes of pyrazole and its derivatives have been extensively studied. The N-H stretching vibrations are particularly sensitive to hydrogen bonding, which can cause significant broadening and shifts in their absorption frequencies.[3][4]

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data for this compound

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.22 g/mol

-

Expected Molecular Ion Peak (M⁺): m/z = 173

Table 4: Predicted Key Fragmentation Patterns

| m/z | Possible Fragment | Notes |

| 173 | [M]⁺ | Molecular ion peak. |

| 158 | [M - CH₃]⁺ | Loss of the methyl group. |

| 146 | [M - HCN]⁺ | A common fragmentation pathway for pyrazoles is the expulsion of hydrogen cyanide.[5] |

| 118 | [M - HCN - N₂]⁺ | Subsequent loss of a nitrogen molecule from the [M-HCN]⁺ fragment is also a characteristic fragmentation of the pyrazole ring.[5] |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a tolyl group. |

Mechanistic Insight: The fragmentation of the pyrazole ring often involves two key processes: the expulsion of HCN and the loss of N₂. The relative abundance of the resulting fragment ions can be influenced by the nature and position of substituents on the ring.[5][6]

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron impact (EI) ionization at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Diagram 2: Predicted Fragmentation Pathway

References

- 1. 902835-99-8|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Amino-1H-pyrazole, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-氨基-5-苯基吡唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tautomerism in 3-Amino-5-aryl-1H-pyrazoles: A Keystone in Modern Drug Design

Foreword: The Dynamic Nature of a Privileged Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs that treat a wide array of clinical conditions, from inflammation to cancer.[1][2][3] Its unique five-membered aromatic structure, featuring two adjacent nitrogen atoms, provides a versatile scaffold for designing potent and selective therapeutic agents.[4][5] However, the true chemical elegance and challenge of the pyrazole system lie in its dynamic nature, specifically its capacity for tautomerism—a phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers.[6][7] For researchers in drug development, understanding and controlling the tautomeric behavior of substituted pyrazoles is not merely an academic exercise; it is a critical factor that dictates a molecule's biological activity, physicochemical properties, and ultimately, its viability as a therapeutic candidate.

This guide provides an in-depth exploration of tautomerism in a particularly relevant subclass: 3-amino-5-aryl-1H-pyrazoles. These compounds are extensively used as synthetic precursors and are integral to many biologically active molecules.[6][8][9] We will dissect the structural possibilities, elucidate the forces governing the tautomeric equilibrium, detail the analytical methodologies for characterization, and contextualize this fundamental chemistry within the pragmatic landscape of drug discovery.

The Structural Landscape: Annular and Side-Chain Tautomerism

For a 3-amino-5-aryl-1H-pyrazole, the proton on the heterocyclic ring is not static. It can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two primary annular tautomers . Furthermore, the exocyclic amino group introduces the possibility of side-chain (amino-imino) tautomerism .[7]

The principal tautomeric forms in equilibrium are:

-

3-Amino-5-aryl-1H-pyrazole (3-Amino Tautomer): The proton resides on the nitrogen at position 1 (N1), adjacent to the substituted carbon C5.

-

5-Amino-3-aryl-1H-pyrazole (5-Amino Tautomer): The proton shifts to the nitrogen at position 2 (N2), adjacent to the substituted carbon C3.

-

Imino Tautomers: These forms arise from a proton shift from the exocyclic amino group to a ring nitrogen. While theoretically possible, the aromatic stability of the amino forms generally makes them the predominant species. Annular tautomerism between the amino forms is the most significant and widely studied equilibrium.[6][7]

Caption: Tautomeric equilibria in 3-amino-5-aryl-pyrazoles.

Governing the Equilibrium: A Delicate Balance of Forces

The position of the tautomeric equilibrium (i.e., the ratio of the 3-amino to the 5-amino form) is not random. It is dictated by a subtle interplay of electronic, steric, and environmental factors. Mastering these factors allows for the rational design of molecules that favor a specific, biologically active tautomeric form.

The Decisive Role of Substituents

The electronic character of the substituent on the C5-aryl ring is a primary determinant of tautomeric preference.[6][10] The underlying principle involves the stabilization or destabilization of the partial negative charge that develops on the pyridine-like (sp² hybridized) nitrogen atom.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups on the C5-aryl ring increase electron density in the pyrazole ring. This effect preferentially stabilizes the 3-amino tautomer , where the proton is on N1, leaving the sp² nitrogen at N2 to accommodate the increased electron density.[6][11]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) pull electron density away from the pyrazole ring. This destabilizes a negative charge on the adjacent N2 atom. Consequently, the equilibrium shifts to favor the 5-amino tautomer , where the proton resides on N2, moving the sp² nitrogen to N1, further away from the electron-withdrawing influence.[10][11][12][13]

Caption: Substituent effects on tautomeric preference.

The Influence of the Solvent Environment

The solvent medium can significantly modulate the tautomeric ratio by differential solvation of the tautomers.[6] The key properties are polarity and hydrogen-bonding capacity.

-

Polarity: The 5-amino tautomer is generally more polar than the 3-amino tautomer. Therefore, polar solvents (like DMSO, water, or ethanol) tend to stabilize the 5-amino form, shifting the equilibrium in its favor relative to the gas phase or non-polar solvents.[13][14]

-

Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with the pyrazole's nitrogen atoms, influencing the energy barrier for proton transfer. Aprotic dipolar solvents, such as dimethyl sulfoxide (DMSO), are particularly interesting as they can slow the rate of proton exchange, sometimes sufficiently to allow for the observation of distinct signals for both tautomers in NMR spectroscopy.[6][14]

| Solvent Class | Dominant Interaction | Expected Tautomeric Shift | Rationale |

| Non-polar (e.g., Benzene, Hexane) | van der Waals | Favors the less polar tautomer (often 3-amino). | Minimizes unfavorable dipole interactions. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-Dipole | Shifts equilibrium toward the more polar 5-amino tautomer.[13][14] | Preferential solvation of the species with the larger dipole moment. |

| Polar Protic (e.g., Ethanol, Water) | Hydrogen Bonding | Can significantly shift equilibrium toward the 5-amino tautomer.[6] | Complex interactions involving H-bond donation and acceptance stabilize the more polar form. |

Experimental and Computational Characterization Protocols

A multi-pronged approach combining spectroscopy and computational modeling is essential for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[15] The causality for its selection rests on its ability to provide detailed structural information and quantify the populations of different species in a dynamic system.

Step-by-Step Protocol: Quantitative NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the 3-amino-5-aryl-1H-pyrazole in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃). A concentration of ~10-20 mg/mL is typical.

-

Initial ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Expert Insight: At this stage, you may see time-averaged signals if the proton exchange between tautomers is fast on the NMR timescale. Broadened peaks for the ring and NH protons are indicative of this phenomenon.

-

-

Low-Temperature NMR: If exchange is fast, cool the sample in the NMR probe in decrements of 10-20 K (e.g., down to 223 K or lower). Acquire a spectrum at each temperature.

-

Signal Assignment: Once separate signals are observed, assign the peaks to the 3-amino and 5-amino tautomers. This can be aided by 2D NMR experiments (NOESY, HMBC) or by comparing with spectra of "fixed" derivatives (e.g., N-methylated analogs).

-

Quantification: Carefully integrate non-overlapping signals corresponding to each tautomer. For example, integrate the C4-H proton for the 3-amino form and the corresponding C4-H proton for the 5-amino form.

-

Calculate Equilibrium Constant (KT): The tautomeric equilibrium constant is the ratio of the integrals: KT = [5-Amino Tautomer] / [3-Amino Tautomer].

X-Ray Crystallography

This technique provides definitive proof of the structure in the solid state.

-

Principle: X-ray diffraction analysis of a single crystal precisely locates each atom (including the N-H proton), revealing which tautomer is present.

-

Self-Validation: The resulting structure is a direct, unambiguous snapshot. However, it is crucial to recognize that crystal packing forces and strong intermolecular hydrogen bonds can "lock" the molecule into a single tautomeric form that may not be the most stable one in solution.[12][17] Studies have shown that depending on the aryl substituent, crystals can contain the 3-amino tautomer, the 5-amino tautomer, or even a mixture of both.[12]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid method to qualitatively assess tautomeric shifts in response to environmental changes.

Step-by-Step Protocol: Solvatochromism Study

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-volatile solvent like DMSO.

-

Solvent Series: Prepare a series of dilute solutions (~10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Analysis: Compare the absorption maxima (λmax) and the overall spectral shape across the solvent series. A significant shift in λmax or the appearance of new absorption bands is strong evidence of a shift in the tautomeric equilibrium.[18][19] The tautomers have different electronic systems and will absorb light at different wavelengths.

Computational Chemistry

In silico methods provide invaluable predictive power and mechanistic insight.

-

Methodology: Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) are commonly employed to calculate the relative energies of the tautomers.[6][11]

-

Application: By calculating the energies in the gas phase, one can determine the intrinsic stability of each tautomer. By incorporating a Polarizable Continuum Model (PCM), the effect of different solvents can be simulated, predicting the equilibrium shift and corroborating experimental findings from NMR and UV-Vis.[13][14]

Implications in Drug Discovery: From Bench to Bedside

The tautomeric state of a 3-amino-5-aryl-1H-pyrazole is not a subtle structural footnote; it is a profound determinant of its drug-like properties.

Receptor Binding and Biological Activity

The specific tautomer present at the physiological site of action dictates the molecule's interaction with its biological target (e.g., an enzyme or receptor).

-

Pharmacophore: The two tautomers present different three-dimensional arrangements of hydrogen bond donors and acceptors. A receptor's binding pocket is exquisitely sensitive to this arrangement. One tautomer may fit perfectly, leading to potent inhibition, while the other may be completely inactive.[20][21]

-

Example: The 3-amino tautomer presents a hydrogen bond donor at N1 and an acceptor at N2. The 5-amino tautomer reverses this pattern. This seemingly small change can be the difference between a successful drug and a failed candidate.

Caption: Differential binding of tautomers to a target.

Physicochemical and Pharmacokinetic (ADME) Properties

Tautomerism influences fundamental properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Solubility & Lipophilicity (logP): The more polar tautomer (typically the 5-amino form) will generally exhibit higher aqueous solubility and lower lipophilicity. A shift in the tautomeric equilibrium upon moving from an in vitro buffer to the lipid environment of a cell membrane can dramatically alter a compound's ability to be absorbed.

-

Metabolic Stability: The different electronic and steric profiles of the tautomers can lead to different sites and rates of metabolic transformation by enzymes like Cytochrome P450s.

Conclusion

The tautomerism of 3-amino-5-aryl-1H-pyrazoles is a multifaceted phenomenon of paramount importance in the field of drug discovery. It is a classic example of how subtle changes in molecular structure, driven by substituent effects and the surrounding environment, can have profound consequences for biological function. For researchers and drug development professionals, a comprehensive understanding of the tautomeric landscape is non-negotiable. By leveraging a synergistic combination of high-resolution NMR, X-ray crystallography, UV-Vis spectroscopy, and computational modeling, it is possible to characterize, predict, and ultimately engineer the tautomeric preferences of these valuable scaffolds. This control is a key enabling step in the rational design of the next generation of safe and effective pyrazole-based medicines.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 17. A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism - Sunway Institutional Repository [eprints.sunway.edu.my]

- 18. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Biological Activity Screening of Novel Aminopyrazole Derivatives: A Strategic Framework for Hit Identification and Preclinical Evaluation

An In-Depth Technical Guide:

Preamble: The Aminopyrazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of therapeutic agents.[1][2] Among its variants, the aminopyrazole scaffold has emerged as a particularly "privileged" structure, demonstrating remarkable versatility across a wide spectrum of biological targets.[1][3][4] This is evidenced by its presence in numerous clinical candidates and approved drugs, particularly in the realm of oncology and inflammation.[2][5] Aminopyrazole derivatives are renowned for their ability to act as potent kinase inhibitors, leveraging the amino group to form critical hydrogen bond interactions within the ATP-binding hinge region of various kinases.[6][7] Their utility, however, is not confined to kinase inhibition; documented activities span anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[1][8][9][10][11][12]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals engaged in the biological screening of novel aminopyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating workflow from initial library screening to preclinical evaluation. Our objective is to empower research teams to efficiently identify and characterize promising lead compounds derived from this versatile chemical scaffold.

Part 1: Foundational Strategy: Target Selection and Assay Development

The success of any screening campaign is predicated on a well-defined strategy. For aminopyrazole derivatives, the historical precedent provides a strong rationale for target selection, yet the scaffold's versatility invites broader exploration.

Rational Target Selection

The initial choice of biological targets should be a synthesis of established knowledge and exploratory ambition.

-

Kinase Inhibition (The Primary Frontier): The vast majority of successful aminopyrazole-based therapeutics target protein kinases.[13][14] The aminopyrazole core is adept at forming a triad of hydrogen bonds with the kinase hinge region, a highly conserved structural feature.[6] This makes it an ideal starting point for designing inhibitors against:

-

Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFR) and AXL, which are frequently dysregulated in various cancers.[15][16][17][18]

-

Cyclin-Dependent Kinases (CDKs): Critical regulators of the cell cycle, making them prime targets for cancer therapy.[6][19]

-

Other Serine/Threonine and Tyrosine Kinases: Including p38 MAPK (inflammation) and Bruton's tyrosine kinase (B-cell malignancies).[1]

-

-

Exploring Beyond the Kinome: While the kinome is a rich hunting ground, a comprehensive screening strategy should consider other target classes where pyrazoles have shown activity:

-

Antimicrobial Targets: Screening against bacterial strains (e.g., S. aureus, E. coli) or fungal species (C. albicans) can uncover novel anti-infective agents.[8][9][10] The mechanism may involve inhibition of essential microbial enzymes like DNA gyrase.[1]

-

Inflammatory Mediators: Targets such as cyclooxygenase (COX) enzymes are viable candidates for discovering new anti-inflammatory drugs.[1][3]

-

The Screening Cascade: A Multi-Stage Funnel

A robust screening campaign is not a single experiment but a multi-stage funnel designed to progressively narrow a large library of compounds down to a few promising candidates. This "screening cascade" approach maximizes efficiency and minimizes resource expenditure on compounds with low potential.

Part 2: Primary Screening and Hit Validation

This phase aims to rapidly identify compounds that interact with the target of interest from a larger library.

High-Throughput Screening (HTS)

HTS utilizes automation to test thousands of compounds in a miniaturized format, typically 384- or 1536-well plates.[20][21] The goal is not to generate precise data, but to quickly find "hits."

Causality Behind HTS Design:

-

Assay Choice: The assay must be robust, reproducible, and amenable to automation. For kinase targets, Fluorescence Resonance Energy Transfer (FRET) or luminescence-based ATP depletion assays are common.[20] For cell-based screens, a simple proliferation readout is often used.[20]

-

Single Concentration: Screening is typically performed at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting even weak binders.[15][22]

-

Quality Control: The reliability of an HTS assay is paramount. The Z'-factor is a statistical measure used to quantify the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent and is a prerequisite for a full-scale screen. [20][22]

Hit Confirmation and IC50 Determination

A "hit" from the primary screen is merely a starting point. The next critical step is to confirm the activity and quantify its potency.

-

Re-testing: Genuine hits must be active upon re-testing from a freshly prepared sample to rule out experimental artifacts.

-

Dose-Response Curves: Compounds are tested across a range of concentrations (typically using a serial dilution) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value is the concentration of an inhibitor required to reduce the activity of a target (e.g., an enzyme) by 50%.[23] It is the standard metric for inhibitor potency.

Data Presentation: IC50 Values for Primary Hits Against Target Kinase

| Compound ID | Scaffold Type | Primary Screen Inhibition @ 10 µM | Confirmed IC50 (nM) |

| APZ-001 | 3-Aminopyrazole | 95% | 55 |

| APZ-002 | 5-Aminopyrazole | 88% | 250 |

| APZ-003 | 3-Aminopyrazole | 52% | 1,200 |

| APZ-004 | 5-Aminopyrazole | 99% | 15 |

| APZ-005 | 4-Aminopyrazole | 15% | >10,000 |

Part 3: In-Depth Mechanistic and Cellular Characterization

Confirmed hits with potent IC50 values are advanced to more complex assays to understand their mechanism of action and their effect in a more biologically relevant context.

Biochemical Assays: Elucidating the Mechanism of Inhibition

Understanding how a compound inhibits its target is crucial for medicinal chemistry efforts. For enzymes like kinases, this involves determining the mode of inhibition (e.g., competitive, non-competitive).[24] This is typically done by measuring enzyme kinetics at varying concentrations of both the inhibitor and the substrate.

Experimental Protocol: Generic Kinase Inhibition Assay (Biochemical)

This protocol is a template and must be optimized for the specific kinase and substrate.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare the specific kinase and its corresponding substrate (peptide or protein) in kinase buffer.

-

Prepare ATP solution in kinase buffer at a concentration relevant to the enzyme's Km (Michaelis constant).

-

Prepare serial dilutions of the aminopyrazole inhibitor in 100% DMSO, then dilute further into kinase buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2.5 µL of the diluted inhibitor solution to the wells. For controls, add buffer with the same percentage of DMSO.

-

Add 5 µL of the kinase solution to all wells. Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.

-

Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction must be stopped within the linear range of product formation.[25]

-

Stop the reaction and detect the signal. For example, in an ADP-Glo™ (Promega) assay, add 5 µL of ADP-Glo™ Reagent to deplete unused ATP, incubate, then add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Cell-Based Assays: Validating Activity in a Biological System

A compound that is potent in a biochemical assay may not be effective in a cell due to issues with permeability, stability, or efflux.[26] Therefore, cell-based assays are a critical validation step.

A. Antiproliferative and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[27] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Experimental Protocol: MTT Cell Viability Assay [27][28]

-

Cell Plating:

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminopyrazole derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Gently mix on an orbital shaker for 5-10 minutes.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

B. Target Engagement and Signaling Pathway Analysis

For a targeted agent like a kinase inhibitor, it is essential to demonstrate that it inhibits its intended target within the cell. For an inhibitor of the AXL receptor tyrosine kinase, for example, one would assess the phosphorylation status of AXL and its downstream effectors like AKT.

Part 4: Preclinical Evaluation - Assessing In Vivo Potential

While in vitro assays provide crucial data on potency and mechanism, they cannot predict a compound's performance in a complex living organism.[29][30] In vivo studies are essential to evaluate both efficacy and safety.[23][29]

Pharmacokinetics (PK) and Drug Metabolism (DMPK)

Before efficacy studies, it's important to understand how the animal model absorbs, distributes, metabolizes, and excretes the compound. A compound with excellent in vitro potency but poor bioavailability or rapid clearance will likely fail in vivo.[15] Studies in rodents are conducted to determine key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).[15]

In Vivo Efficacy Studies: The Xenograft Model

For anticancer agents, the human tumor xenograft model in immunocompromised mice is the industry standard.[30][31] This involves implanting human cancer cells subcutaneously into mice and monitoring tumor growth following treatment with the test compound.

Experimental Protocol: High-Level Overview of a Xenograft Study

-

Cell Implantation: Human tumor cells (e.g., 5-10 million cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. The aminopyrazole derivative is administered (e.g., orally or via intraperitoneal injection) on a predetermined schedule and dose level, informed by PK and tolerability studies.

-

Monitoring: Tumor volume and body weight (as a measure of toxicity) are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. The primary endpoint is often Tumor Growth Inhibition (TGI).

Data Presentation: In Vivo Efficacy of APZ-004 in a Breast Cancer Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |

| Vehicle Control | Daily, Oral | 1250 ± 150 | - | +2% |

| APZ-004 (10 mg/kg) | Daily, Oral | 480 ± 95 | 61.6% | -3% |

| APZ-004 (30 mg/kg) | Daily, Oral | 210 ± 60 | 83.2% | -8% |

Conclusion

The biological activity screening of novel aminopyrazole derivatives is a systematic, multi-faceted process that demands rigorous scientific execution and strategic decision-making. The journey from a synthesized library to a viable preclinical candidate follows a logical cascade, beginning with high-throughput methods to cast a wide net, followed by progressively more detailed biochemical and cellular assays to characterize potent and selective hits. Finally, in vivo models provide the ultimate test of a compound's therapeutic potential. The aminopyrazole scaffold has repeatedly proven its value, and by employing the structured, evidence-based approach outlined in this guide, researchers can effectively unlock its potential to develop the next generation of targeted therapeutics.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 23. iv.iiarjournals.org [iv.iiarjournals.org]

- 24. benchchem.com [benchchem.com]

- 25. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]

- 30. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ijpbs.com [ijpbs.com]

Substituted 3-Aminopyrazoles: A Technical Guide to Unlocking Therapeutic Potential

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Among the various substituted pyrazoles, the 3-aminopyrazole moiety stands out as a particularly privileged scaffold. The presence of the amino group at the 3-position provides a crucial hydrogen bond donor-acceptor-donor motif, which enhances the binding affinity of these compounds to various biological targets.[3][4] This unique structural feature has made 3-aminopyrazoles a fertile ground for the discovery of novel therapeutic agents across multiple disease areas. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted 3-aminopyrazoles, with a focus on their applications in oncology, infectious diseases, and neuroprotection.

Core Synthesis Strategies for 3-Aminopyrazole Derivatives

The accessibility and versatility of synthetic routes to 3-aminopyrazoles have significantly contributed to their prominence in drug discovery. The most common and robust method for constructing the 3-aminopyrazole core involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[5] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.

Another widely employed strategy is the reaction of α,β-unsaturated nitriles with hydrazines.[6] The regioselectivity of this reaction can be influenced by the substitution pattern of both the unsaturated nitrile and the hydrazine, as well as the reaction conditions. For instance, thermodynamic conditions may favor the formation of the 5-aminopyrazole isomer, while kinetic control can yield the desired 3-aminopyrazole.[5] More recently, multicomponent reactions have emerged as an efficient approach for the one-pot synthesis of highly substituted 3-aminopyrazole derivatives.[3][4]

Caption: General synthetic route to substituted 3-aminopyrazoles.

Therapeutic Applications of Substituted 3-Aminopyrazoles

Anticancer Activity: Targeting Kinases and Cell Proliferation

A significant body of research has focused on the development of 3-aminopyrazole derivatives as anticancer agents.[2][7] Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

The 3-aminopyrazole scaffold is an excellent bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The amino group at the 3-position and the adjacent pyrazole nitrogen atom can form key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity and selectivity.[8]

Substituted 3-aminopyrazoles have been identified as potent inhibitors of several therapeutically relevant kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Several 3-aminopyrazole-based compounds have demonstrated potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[8][9] For instance, AT7519, a 3-aminopyrazole derivative, is a potent inhibitor of multiple CDKs and has been investigated in clinical trials for various cancers.[7] The development of selective CDK inhibitors, such as those targeting CDK4/6, has been a major breakthrough in the treatment of certain types of breast cancer.[9]

-

c-Jun N-terminal Kinase 3 (JNK3): Selective inhibitors of JNK3, a kinase primarily expressed in the brain, are being explored for the treatment of neurodegenerative diseases and certain cancers. Aminopyrazole derivatives have been designed to be highly potent and selective JNK3 inhibitors.[10]

-

Interleukin-2 Inducible T-cell Kinase (Itk): Itk is a key signaling molecule in T-cells, and its inhibition is a promising strategy for treating autoimmune diseases and T-cell malignancies. Structure-based design has led to the discovery of potent and selective 3-aminopyrazole-based Itk inhibitors.[11]

Caption: Inhibition of a generic kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

The anticancer potency and kinase selectivity of 3-aminopyrazole derivatives can be fine-tuned by modifying the substituents at various positions of the pyrazole ring and the amino group. Key SAR observations include:

-

Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly influences kinase selectivity and overall potency.

-

Substitution at C4 and C5: Modifications at the C4 and C5 positions can modulate the pharmacokinetic properties of the compounds and provide additional interactions with the kinase active site.

-

Substitution on the Amino Group: Functionalization of the 3-amino group can lead to enhanced inhibitory activity and improved selectivity.[11]

| Compound ID | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |

| SR-3576 | JNK3 | 7 | Highly planar pyrazole and N-linked phenyl structures | [10] |

| AT7519 | CDKs | <100 | Aminopyrazole core with specific side chains | [7] |

| Compound 24 | CDK2, CDK5 | Sub-μM | Cyclobutyl substitution at R1 and hydrophobic substituent at R2 | [8] |

| Compound 7v | Itk | 7 (Ki) | Substituted heteroaromatic ring at position 5 of a pyridone fragment fused to the aminopyrazole | [11] |

Experimental Protocol: In Vitro Kinase Assay

A common method to determine the inhibitory potency of a compound against a specific kinase is a biochemical kinase assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide or protein), and ATP solution. The test compound is typically dissolved in DMSO to create a stock solution.

-

Compound Dilution: Serially dilute the test compound stock solution in assay buffer to generate a range of concentrations.

-

Assay Plate Setup: In a microplate, add the kinase, the substrate, and the diluted test compound or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cells, a cell viability assay such as the MTT assay is commonly employed.[12]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 3-aminopyrazole derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[12]

Antimicrobial Activity: A Renewed Arsenal Against Infections

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted 3-aminopyrazoles have shown promising activity against a range of bacteria and fungi.[2][7]

Mechanism of Action

The antimicrobial mechanisms of 3-aminopyrazoles are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. Some derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[7]

Spectrum of Activity

-

Antibacterial: 3-Aminopyrazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[7]

-

Antifungal: Several compounds have exhibited efficacy against fungal strains such as Aspergillus flavus and Candida albicans.[7]

| Compound Class | Target Organism(s) | Activity (MIC/Inhibition Zone) | Reference |

| Pyrido[2,3-b]indole with 3AP substituent | S. aureus, E. coli | MIC: 0.125 and 8 mg/mL, respectively | [7] |

| Pyrazolo[1,5-a]pyrimidine derivatives | Various bacteria and fungi | Moderate to high activity | [2] |

| Pyrazole-thiazole hybrids | S. aureus, E. coli, C. albicans | Significant inhibition zones | [13] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity. The broth microdilution method is a common technique for determining MIC values.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 3-aminopyrazole derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Effects: Combating Neuroinflammation and Oxidative Stress

Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, particularly in the context of neuroinflammatory and neurodegenerative diseases.[14][15]

Mechanism of Action

The neuroprotective effects of 3-aminopyrazoles are often attributed to their anti-inflammatory and antioxidant properties.[16][17] They can modulate the activity of microglia, the resident immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[16][18]

One study demonstrated that a novel pyrazole derivative, compound 6g, exhibited potent anti-inflammatory effects by suppressing IL-6 expression in lipopolysaccharide-stimulated microglial cells, with an IC50 value of 9.562 μM.[16][17][18] This finding suggests the potential of such compounds in mitigating the secondary inflammation associated with conditions like spinal cord injury.[16][17][18]

Caption: A typical workflow for the in vitro evaluation of 3-aminopyrazoles.

Conclusion and Future Perspectives

Substituted 3-aminopyrazoles have firmly established themselves as a versatile and highly promising class of compounds in drug discovery. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has led to the identification of potent lead compounds in oncology, infectious diseases, and neuroprotection. The continued exploration of the chemical space around the 3-aminopyrazole scaffold, guided by structure-based drug design and a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapies for a multitude of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. soc.chim.it [soc.chim.it]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meddocsonline.org [meddocsonline.org]

- 14. researcher.manipal.edu [researcher.manipal.edu]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation | Semantic Scholar [semanticscholar.org]

3-Aminopyrazoles as Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors has therefore become a central theme in modern medicinal chemistry. Within this landscape, the 3-aminopyrazole scaffold has distinguished itself as a "privileged" structure—a molecular framework that demonstrates a remarkable propensity for binding to the ATP-binding site of various kinases.[1] This guide provides an in-depth technical exploration of the discovery and development of 3-aminopyrazole-based kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.

The utility of the 3-aminopyrazole core lies in its ability to act as an adenine-mimetic pharmacophore, effectively forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[1] This fundamental interaction serves as an anchor, from which medicinal chemists can elaborate and append various substituents to achieve desired potency and selectivity. The versatility of this scaffold has led to the development of inhibitors targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinase (JNK), Fibroblast Growth Factor Receptors (FGFRs), and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).[2][3][4]

This guide will delve into the causality behind experimental choices in the design and synthesis of these inhibitors, detail the self-validating systems of protocols used for their evaluation, and provide a comprehensive, referenced foundation for these technical discussions.

The Medicinal Chemistry of 3-Aminopyrazole Kinase Inhibitors

The journey of a 3-aminopyrazole-based kinase inhibitor from a mere concept to a potential therapeutic agent is a testament to the power of iterative medicinal chemistry. This process involves strategic synthesis, rigorous structure-activity relationship (SAR) studies, and a deep understanding of the target kinase's three-dimensional structure.

Synthetic Strategies: Building the Core and its Adornments

The synthesis of 3-aminopyrazole derivatives typically begins with the construction of the core pyrazole ring, followed by the introduction of the crucial 3-amino group and subsequent diversification. A common and effective approach involves the nucleophilic substitution of a pyrimidine derivative with a 3-aminopyrazole.[5]

For instance, the synthesis of a series of potent CDK16 inhibitors was achieved by reacting 5-cyclopropyl-1H-pyrazole-3-amine with a substituted pyrimidine under basic conditions.[5] Subsequent modifications, such as the attachment of various linkers, were often carried out via a second nucleophilic substitution, sometimes facilitated by microwave irradiation to improve reaction times and yields.[5] The choice of reagents and reaction conditions is critical and is often guided by the desired substituents and the overall chemical tractability of the synthetic route.

Structure-Activity Relationship (SAR) Studies: The Art of Optimization

Once a synthetic route is established, the systematic modification of the 3-aminopyrazole scaffold allows for the exploration of the chemical space around the core structure. This process, known as SAR, is the cornerstone of optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

Key areas of modification often include:

-

The Pyrazole Ring: Substitutions on the pyrazole ring can significantly impact selectivity. For example, in the development of CDK16 inhibitors, the introduction of alkyl residues on the pyrazole led to non-selective compounds, highlighting the sensitivity of this position.[5]

-

The Linker Region: The nature and length of the linker connecting the pyrazole core to other functionalities are critical for orienting the molecule within the ATP-binding pocket.

-

Solvent-Exposed Regions: Modifications in regions of the molecule that are exposed to the solvent can be leveraged to improve solubility and other drug-like properties. In the development of CDK2/5 inhibitors, a library of aminopyrazole analogs was synthesized to systematically explore the solvent-exposed region.[4]

The insights gained from SAR studies are invaluable. For example, in the development of JNK3 inhibitors, extensive SAR studies on an aminopyrazole scaffold led to compounds with improved potency and isoform selectivity.[6][7] Moving a methyl group on a pyridine ring from the 4'-position to the 2'-position, for instance, resulted in a significant improvement in selectivity against JNK1.[6][7]

Biological Evaluation: From Benchtop to Cellular Context